molecular formula C13H12N2O B14699008 N-(o-Hydroxyphenyl)benzamidine CAS No. 23564-70-7

N-(o-Hydroxyphenyl)benzamidine

Cat. No.: B14699008
CAS No.: 23564-70-7
M. Wt: 212.25 g/mol
InChI Key: DEUKVJJLICDPSC-UHFFFAOYSA-N
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Description

N-(o-Hydroxyphenyl)benzamidine is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . It has a melting point of 118-120 °C . Researchers utilize this compound in various analytical chemistry applications. It has been employed as a complexing agent in the separation and preconcentration of trace metals, such as vanadium and beryllium, from environmental samples like natural waters prior to their determination using techniques including electrothermal atomic absorption spectrometry . The compound is for Research Use Only (RUO) and must be handled with appropriate personal protective equipment, including gloves and eyeshields .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23564-70-7

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

N'-(2-hydroxyphenyl)benzenecarboximidamide

InChI

InChI=1S/C13H12N2O/c14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16/h1-9,16H,(H2,14,15)

InChI Key

DEUKVJJLICDPSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2O)N

Origin of Product

United States

Elucidation of Molecular Structure and Conformation

Advanced Spectroscopic Methods for Molecular Interactions

To probe the intricate details of molecular interactions involving this compound, advanced spectroscopic techniques are indispensable.

Principal Component Analysis (PCA) is a powerful statistical method used to simplify complex datasets, such as those obtained from spectroscopic measurements. nih.goveuropeanpharmaceuticalreview.comresearchgate.net When applied to a series of spectra (e.g., UV-Vis, IR, or Raman) of this compound under varying conditions (like solvent polarity or the presence of interacting species), PCA can identify the most significant sources of spectral variation. tudublin.ietudublin.ie

The core principle of PCA is to transform a set of possibly correlated variables into a smaller set of uncorrelated variables called principal components (PCs). The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for the highest possible variance under the constraint that it is orthogonal to the preceding components. tudublin.ie

For instance, in a study of this compound's interaction with a target protein, a collection of Raman spectra could be acquired over time. PCA would then be used to analyze this spectral dataset. The resulting "scores" plot could reveal clustering of spectra, potentially differentiating between the free, bound, and intermediate states of the molecule. The corresponding "loadings" plot would highlight the specific wavenumbers (and thus, the specific molecular vibrations) that are most influential in this differentiation, providing insight into which parts of the molecule are involved in the interaction. tudublin.ie

A hypothetical application of PCA to the study of this compound could involve the following steps:

Acquisition of spectroscopic data (e.g., a series of FTIR spectra) under different experimental conditions.

Construction of a data matrix where each row represents a spectrum and each column represents a specific wavenumber.

Mean-centering the data.

Calculation of the covariance matrix.

Determination of the eigenvectors and eigenvalues of the covariance matrix. The eigenvectors are the principal components (loadings), and the eigenvalues indicate the amount of variance captured by each PC.

Plotting the data in the new coordinate system defined by the principal components (scores plot) to identify patterns and relationships.

Table 1: Hypothetical Principal Component Analysis Loadings for this compound Interaction Study

Principal Component Key Wavenumbers (cm⁻¹) Tentative Vibrational Assignment Interpretation
PC1 ~3400 (negative peak) O-H stretch (intramolecular H-bond) Disruption or change in hydrogen bonding upon interaction.
~1640 (positive peak) C=N stretch Change in the amidine group environment.
PC2 ~1590 (positive peak) Aromatic C=C stretch Alteration in the electronic structure of the phenyl rings.

This table is for illustrative purposes to demonstrate how PCA results would be interpreted and does not represent actual experimental data.

Global Analysis is a sophisticated data analysis technique that simultaneously fits a kinetic model to a series of spectra collected over time. This method is particularly useful for studying reaction kinetics and mechanisms, such as the binding of this compound to a biological target.

Instead of analyzing each wavelength or wavenumber independently, Global Analysis considers the entire spectral dataset at once. It assumes that the time course at every wavelength can be described by the same set of rate constants. This global fitting approach significantly increases the robustness and reliability of the determined kinetic parameters.

In a hypothetical experiment, the binding of this compound to an enzyme could be monitored by stopped-flow UV-Vis spectroscopy. The resulting time-resolved spectral data could be subjected to Global Analysis to determine the rate constants for association and dissociation, and to identify the spectra of any intermediate species. The analysis would aim to fit the entire dataset to a model, such as a simple one-step binding or a more complex multi-step process. The success of the fit provides evidence for the proposed kinetic model.

Importance of O Hydroxyphenyl Moieties in Ligand Design and Bioactive Molecules

The o-hydroxyphenyl group, which consists of a hydroxyl group positioned ortho to a point of attachment on a phenyl ring, is a privileged structural motif in chemistry. Its prevalence stems from the hydroxyl group's ability to act as both a hydrogen bond donor and acceptor, and the ortho positioning which allows for the formation of stable six-membered chelate rings with metal ions. This chelation effect is a fundamental principle in coordination chemistry and is extensively utilized in the design of ligands for catalysis and metal sequestration.

Scope and Research Objectives Pertaining to N O Hydroxyphenyl Benzamidine

General Synthetic Routes to Benzamidines and Substituted Benzamidines

The Pinner reaction is a classical and widely used method for the synthesis of amidines. This reaction typically involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, usually hydrogen chloride, to form an imino ether hydrochloride (a Pinner salt). Subsequent reaction of the Pinner salt with ammonia (B1221849) or an amine yields the corresponding unsubstituted or N-substituted amidine.

Another common approach involves the direct reaction of a nitrile with an amine in the presence of a Lewis acid or other activating agents. This method avoids the isolation of the intermediate imino ether. Furthermore, the reduction of amidoximes, which can be prepared from nitriles and hydroxylamine (B1172632), provides a pathway to unsubstituted amidines. google.com For instance, benzamidoxime (B57231) can be formed from benzonitrile (B105546) and hydroxylamine hydrochloride, and subsequently reduced to benzamidine (B55565). google.com

Targeted Synthesis of this compound and Related Amidoxime (B1450833) Derivatives

The synthesis of this compound and its derivatives often requires specific strategies to incorporate the o-hydroxyphenyl moiety and to control the substitution pattern on the amidine nitrogen.

Conversion of Nitrile Precursors to N-Hydroxy Benzamidine Derivatives

A primary route to N-hydroxy benzamidine derivatives, also known as amidoximes, involves the condensation of a nitrile with hydroxylamine. This reaction is typically carried out in a suitable solvent like ethanol (B145695). The hydroxylamine itself is often generated in situ from its hydrochloride salt by the addition of a base. This method is applicable to a wide range of substituted benzonitriles, allowing for the introduction of various functional groups onto the aromatic ring. For example, N-hydroxy-N-(o-chlorophenyl)-N'-(p-methoxyphenyl)benzamidine hydrochloride has been synthesized and characterized. iaea.org

The general scheme for this conversion is as follows:

R-CN + NH₂OH → R-C(=NOH)NH₂

The resulting N-hydroxy benzamidine can then be further functionalized or used as a precursor for other derivatives. For instance, the N-hydroxy group can be alkylated or acylated.

Multi-component Reaction Approaches for Hydroxyphenyl Derivatives

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. mdpi.comrug.nlresearchgate.netnih.gov For the synthesis of hydroxyphenyl-containing structures, MCRs can be particularly advantageous.

One such example is a one-pot, three-component condensation of 2-hydroxybenzaldehyde derivatives, primary amines, and alkyl isocyanides. researchgate.net This reaction leads to the formation of N-alkyl-2-(2-hydroxyphenyl)-2-imino-acetamides. researchgate.net While not directly yielding a benzamidine, this approach highlights the utility of MCRs in constructing molecules with the o-hydroxyphenyl motif. The reaction is believed to proceed through the initial formation of N,N'-disubstituted benzo[b]furan-2,3-diamines, which are then oxidized. researchgate.net

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of diverse structures. mdpi.comnih.gov The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. mdpi.com By selecting a starting material containing a hydroxyphenyl group, such as 2-hydroxybenzaldehyde, this functionality can be incorporated into the final product.

Advanced Catalytic Methods in Benzamidine Synthesis

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of benzamidines and their derivatives has benefited significantly from these advancements.

Palladium-Catalyzed C-H Functionalization for o-Hydroxyphenyl-Containing Structures

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups into C-H bonds, bypassing the need for pre-functionalized starting materials. nih.govresearchgate.net This strategy is particularly relevant for the synthesis of complex aryl structures, including those containing the o-hydroxyphenyl moiety.

In the context of synthesizing o-hydroxyphenyl-containing structures, palladium catalysis can be employed for the direct hydroxylation of an aromatic C-H bond. This is often achieved using a directing group to guide the catalyst to a specific C-H bond, ensuring regioselectivity. For example, substrates with directing groups like pyridines or amides can undergo ortho-C-H hydroxylation. nih.gov The reaction typically involves a palladium(II) catalyst and an oxidant. nih.govresearchgate.net

While not a direct synthesis of the amidine group itself, this method allows for the late-stage introduction of the hydroxyl group at the ortho position of a pre-existing benzamidine or a precursor molecule. This approach offers significant flexibility in the design and synthesis of this compound analogues. The general catalytic cycle often involves C-H activation to form a palladacycle, followed by oxidation of the palladium center and reductive elimination to form the C-O bond. nih.gov

Derivatization Strategies for this compound Scaffold

Once the core this compound scaffold is synthesized, it can be further modified to create a library of analogues with diverse properties. These derivatization strategies are essential for structure-activity relationship (SAR) studies in drug discovery.

One common derivatization involves the reaction of the phenolic hydroxyl group. This can include etherification or esterification to introduce various substituents. For example, reacting 4-hydroxybenzenecarboximidamide with ethyl chloroacetate (B1199739) leads to the formation of ethyl 2-(4-carbamimidoylphenoxy)acetate. nih.gov This ester can then be further modified, for instance, by hydrazinolysis to form the corresponding acetohydrazide, which can be reacted with various aldehydes to produce imino derivatives. nih.gov

The amidine group itself also offers opportunities for derivatization. The nitrogen atoms can be alkylated or acylated to introduce different groups. For instance, N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides have been synthesized and evaluated for their biological activities. nih.gov

Below is a table summarizing some of the synthetic strategies discussed:

Synthetic Strategy Description Key Reagents/Conditions Product Type
Pinner Reaction Classical method involving the reaction of a nitrile with an alcohol and acid, followed by treatment with ammonia or an amine.Nitrile, Alcohol, HCl, Ammonia/AmineBenzamidine
Nitrile-Hydroxylamine Condensation Condensation of a nitrile with hydroxylamine to form an N-hydroxy benzamidine (amidoxime). Nitrile, Hydroxylamine hydrochloride, Base, Ethanol N-Hydroxy Benzamidine
Multi-component Reaction (Ugi-type) One-pot reaction of an aldehyde, amine, carboxylic acid, and isocyanide. mdpi.comresearchgate.net2-Hydroxybenzaldehyde, Primary amine, Isocyanide researchgate.netN-alkyl-2-(2-hydroxyphenyl)-2-imino-acetamide researchgate.net
Palladium-Catalyzed C-H Hydroxylation Direct introduction of a hydroxyl group at the ortho-position of an aromatic ring using a palladium catalyst and a directing group. nih.govPalladium(II) acetate (B1210297), Oxidant, Directing group nih.govo-Hydroxyphenyl derivative
Derivatization of Phenolic OH Etherification or esterification of the hydroxyl group of a hydroxyphenyl benzamidine. nih.govAlkyl halide/acyl chloride, BaseEther or ester derivative
Derivatization of Amidine Group Alkylation or acylation of the nitrogen atoms of the amidine moiety. nih.govAlkyl halide/acyl chloride, BaseN-substituted benzamidine

Structural Modifications and Analog Design

The design and synthesis of analogues of this compound are crucial for exploring and optimizing their biological activities. Structural modifications often focus on the substitution patterns of the aromatic rings and alterations to the core benzamidine structure.

One approach to creating novel benzamidine analogues involves a multi-step synthesis process. For instance, a study focused on synthesizing newer benzamidine analogues initiated the process with the design of twelve new compounds, which were then subjected to molecular docking studies. monash.edu Of these, three novel benzamidine analogues (NBA) were successfully synthesized and their structures were confirmed using various analytical techniques, including attenuated total reflectance infrared spectroscopy, 1H & 13C NMR, and direct infusion mass spectral data. monash.edu

Another synthetic strategy involves the creation of N-hydroxy-N,N'-diarylbenzamidines. For example, N-hydroxy-N-(o-chlorophenyl)-N'-(p-methoxyphenyl)benzamidine hydrochloride was synthesized and characterized by its melting point, elemental analysis, and spectroscopic data (IR and UV). iaea.org This particular analogue demonstrated potential as a reagent for the gravimetric and extraction-spectrophotometric determination of metal ions, such as vanadium(V). iaea.org

Furthermore, modifications can include the introduction of different functional groups to the phenyl rings. The synthesis of 1-(hydroxyphenyl)-1-nonen-3-ones and their corresponding Mannich bases and O-benzoyl esters represents another avenue of structural modification. nih.gov While the hydroxyphenyl styryl ketones themselves showed limited anticancer activity, etherification of the phenolic hydroxyl group led to compounds with increased efficacy in certain biological assays. nih.gov

The table below summarizes key structural modifications and the resulting analogues.

Starting Material Modification Strategy Resulting Analogue Example Key Findings
Designed Benzamidine PrecursorsMulti-step synthesis and characterizationNovel Benzamidine Analogues (NBA) 3a-cSuccessful synthesis and structural elucidation of three new analogues with potential antimicrobial activity. monash.edu
N/ASynthesis of N-hydroxy-N,N'-diarylbenzamidinesN-hydroxy-N-(o-chlorophenyl)-N'-(p-methoxyphenyl)benzamidine hydrochlorideCreated a new reagent for potential use in the analytical determination of metal ions. iaea.org
Hydroxyphenyl derivativesSynthesis of styryl ketones and subsequent etherificationEtherified 1-(hydroxyphenyl)-1-nonen-3-onesEtherification of the hydroxyl group increased the mean survival time in murine P-388 lymphocytic leukemia models. nih.gov

Bioisosteric Replacements within the Benzamidine Framework

Bioisosteric replacement is a key strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. In the context of the benzamidine framework, this often involves replacing the highly basic amidine or related guanidine (B92328) groups with other functional groups that mimic their interactions with biological targets but have different properties, such as lower basicity, which can improve oral bioavailability. researchgate.netnih.gov

For example, in the development of neuraminidase inhibitors, the guanidino group of zanamivir (B325) was replaced with a bioisosteric 4-acetamidine analog. nih.govuni-luebeck.de This modification resulted in a compound that was potently active against various influenza A viruses. nih.govuni-luebeck.de Further modifications, such as N-hydroxylation of the amidine or guanidine function, were explored to lower the basicity of these groups, a tactic aimed at improving pharmacokinetic profiles. nih.govuni-luebeck.de

Another study explored the replacement of the arginine moiety at the P1 site of peptidomimetic inhibitors with different bioisosteres to enhance selectivity for certain proteases. researchgate.net This highlights the versatility of bioisosteric replacement in fine-tuning the properties of complex molecules.

The table below presents examples of bioisosteric replacements within amidine-containing compounds.

Original Functional Group Bioisosteric Replacement Parent Compound Example Rationale/Outcome
4-Guanidino group4-AcetamidineZanamivirThe resulting bioisosteric amidine was potently active against H1N1 and H3N2 influenza A viruses. nih.govuni-luebeck.de
Amidine/GuanidineN-hydroxyamidine (Amidoxime)/N-hydroxyguanidineZanamivir analogueLowered the high basicity of the core functional group to potentially improve oral bioavailability. nih.govuni-luebeck.de
Arginine moiety at P1 siteVarious bioisosteresPeptidomimetic inhibitorsAimed to improve selectivity against trypsin-like serine proteases. researchgate.net

Prodrug Development via Amidoxime Formation to Address Bioavailability Challenges

A significant challenge for drugs containing an amidine group is their poor oral bioavailability, often due to their high basicity and resulting positive charge at physiological pH, which hinders absorption from the gastrointestinal tract. nih.gov A widely adopted and effective strategy to overcome this limitation is the development of prodrugs, particularly through the formation of amidoximes (N-hydroxyamidines). nih.govgoogle.comacs.org

Amidoximes are bioreversible derivatives of amidines that are typically more lipophilic and less basic, allowing for better absorption. Once absorbed, they are converted back to the active amidine form by enzymes in the body, such as the mitochondrial amidoxime reducing component (mARC). nih.gov This enzymatic bioactivation is a critical step in the prodrug approach.

N,N'-dihydroxybenzamidine has been studied as a model compound for this new prodrug principle. acs.orgnih.gov In vivo studies in rats demonstrated that the oral bioavailability of benzamidine after the administration of N,N'-dihydroxybenzamidine was approximately 91%. nih.gov This was significantly higher than the bioavailability of benzamidine when administered as benzamidoxime, which was about 74%. nih.gov

Further advancements in this area include the development of double prodrugs, such as the esterification of amidoximes with amino acids. nih.gov This approach aims to improve both oral availability and water solubility. For example, L-valine-amidoximeesters have been synthesized as double prodrugs of amidines. The model compound, N-valoxybenzamidine, demonstrated an oral bioavailability of about 88% in rats. nih.gov This principle was also successfully applied to the antiprotozoal drug pentamidine. nih.gov

The table below details research findings on amidoxime prodrugs for enhanced bioavailability.

Prodrug Parent Amidine Bioavailability Data Key Research Finding
N,N'-dihydroxybenzamidineBenzamidine~91% oral bioavailability in rats. nih.govDemonstrated to be a highly effective prodrug, significantly improving the oral bioavailability of benzamidine. acs.orgnih.gov
BenzamidoximeBenzamidine~74% oral bioavailability. nih.govLess effective than N,N'-dihydroxybenzamidine in improving oral bioavailability. nih.gov
N-valoxybenzamidineBenzamidine~88% oral bioavailability in rats. nih.govA successful model for the double prodrug principle, enhancing both bioavailability and solubility. nih.gov
Amidoxime ester 7 and N-hydroxyguanidine ester 8Zanamivir analoguesPoor oral bioavailability in rats (F ≤ 3.7%). nih.govuni-luebeck.deDespite successful in vitro bioactivation, this prodrug strategy was not effective for this specific complex molecule, suggesting that intrinsic structural features can be a major hurdle. nih.govuni-luebeck.de
SP-471P (Amidoxime prodrug)SP-471 (Carbazole scaffold)EC50 1.10 μM, CC50 > 100 μMThe amidoxime prodrug was converted to a potent, non-cytotoxic, and cell-active inhibitor of the dengue virus protease. nih.gov

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are instrumental in confirming the synthesized structure of this compound by probing the interactions of the molecule with electromagnetic radiation. Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR: COSY, NOESY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

¹H NMR: The proton NMR spectrum of a related benzimidazole (B57391) compound, 2-(2-hydroxyphenyl)-1H-Benzimidazol, showed aromatic proton signals in the range of δ 6.77-7.77 ppm. orientjchem.org The hydroxyl proton appeared at δ 6.74 ppm, and the N-H proton was observed at δ 6.77 ppm. orientjchem.org For N,N'-Bis(2-hydroxy benzylidene) benzidine (B372746), proton signals for the aromatic rings were observed at δ 7.2, 7.34-7.76, and 8.68 ppm in CDCl₃. researchgate.net

¹³C NMR: In ¹³C NMR, the carbon skeleton of the molecule is mapped. For a similar compound, the presence of seventeen carbon atoms was identified, including a carbonyl carbon at δ 188.539 ppm and sp² methine carbons from a benzene (B151609) ring and conjugated double bonds. researchgate.net

2D-NMR: Two-dimensional NMR techniques are crucial for establishing the connectivity between protons and carbons, as well as their spatial relationships. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For instance, COSY spectra can confirm the presence of adjacent protons on aromatic rings. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons, which is vital for determining the relative stereochemistry and conformation of the molecule. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly to the carbons to which they are attached, providing a direct link between the ¹H and ¹³C spectra. sdsu.edu This is essential for assigning carbon resonances. youtube.com

A comprehensive analysis of these 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the proposed structure of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" of the functional groups present. In the case of this compound, characteristic absorption bands are expected. For a similar compound, 2-(2-hydroxyphenyl)-1H-Benzimidazol, broad bands were observed at 3402-3421 cm⁻¹ and 3236 cm⁻¹, corresponding to the O-H and N-H stretching vibrations, respectively. orientjchem.org In another related structure, N,N'-Bis(2-hydroxy benzylidene) benzidine, a characteristic peak for the C=N bond was observed at 1616 cm⁻¹. researchgate.net The IR spectrum of a copper (II) complex of a related hydroxyamidine showed a weak band at 2550 cm⁻¹ for the azomethine nitrogen and a strong band at 1640 cm⁻¹ for the C=NH⁺ group. materialsciencejournal.org The presence of these specific bands in the IR spectrum of this compound would confirm the presence of the hydroxyl, amine, and imine functionalities.

Functional GroupExpected Wavenumber (cm⁻¹)Reference
O-H Stretch3402-3421 orientjchem.org
N-H Stretch3236 orientjchem.org
C=N Stretch~1616 researchgate.net
Azomethine Nitrogen~2550 materialsciencejournal.org
C=NH⁺~1640 materialsciencejournal.org

Mass Spectrometry (LC-MS, MALDI-TOF)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For a similar compound, 2-(2'-Hydroxyphenyl)benzimidazole, LC-MS analysis in negative ionization mode showed a precursor ion [M-H]⁻ at m/z 209.072. nih.gov This confirms the molecular weight of the compound. The use of derivatization agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or O-benzylhydroxylamine (O-BHA) can enhance the sensitivity of LC-MS analysis for certain compounds. researchgate.net

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight): MALDI-TOF MS is particularly useful for the analysis of larger biomolecules and polymers. mdpi.comresearchgate.net While direct analysis of some compounds can be challenging due to poor ionization, derivatization techniques can improve sensitivity. mdpi.com For polysaccharides, derivatization with ortho-phenylene diamine (OPD) has been shown to enhance detection by MALDI-TOF MS. mdpi.com This technique is valuable for confirming the molecular weight of this compound and its potential oligomers or derivatives.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy (Steady-State and Time-Resolved)

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule and are sensitive to its chemical environment.

UV-Vis Absorption Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule. The absorption spectrum of N,N'-Bis(2-hydroxy benzylidene) benzidine in tetrahydrofuran (B95107) showed a peak at 380 nm. researchgate.net For other amidine derivatives, absorption is observed in the range of 520-670 nm, with significant shifts depending on the solvent. researchgate.net The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands related to the π-π* transitions of the aromatic rings and n-π* transitions of the heteroatoms.

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Many benzimidazole derivatives are known to be fluorescent. For example, 5′-amino-2-(2′-hydroxyphenyl)benzimidazole exhibits a yellow fluorescence with an emission maximum at 540 nm. nih.gov The fluorescence properties of this compound, including its quantum yield and Stokes shift, would be influenced by the solvent polarity and pH. researchgate.netsciencepublishinggroup.com Time-resolved fluorescence spectroscopy can provide additional information about the excited state dynamics of the molecule. science.gov

Thermal Analysis (Thermogravimetric Analysis, Differential Thermal Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are used to study the physical and chemical changes that occur in a substance as a function of temperature. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This provides information about the thermal stability and decomposition of the compound. For example, TGA of some pharmaceutical compounds shows decomposition in multiple stages at specific temperature ranges. nih.gov

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and a reference material as they are heated. This can detect phase transitions such as melting and decomposition. nih.gov

TechniqueInformation Obtained
TGAThermal stability, decomposition pattern
DTAPhase transitions (melting, decomposition)
DSCEnthalpy of transitions, melting point

X-ray Crystallography for Solid-State Structural Determination

An In-depth Analysis of this compound: Molecular Structure and Spectroscopic Characterization

The chemical compound this compound is a notable molecule within the benzamidine class of organic compounds. Its structure, featuring both a hydroxyphenyl group and a benzamidine functional group, gives rise to particular chemical properties and potential for complex molecular interactions. This article provides a focused examination of the elucidation of its molecular structure and conformation, with a special emphasis on the advanced spectroscopic methods that could be employed for its detailed analysis.

Coordination Chemistry of N O Hydroxyphenyl Benzamidine As a Ligand

Ligand Design Principles and Coordination Modes

The design of N-(o-Hydroxyphenyl)benzamidine as a ligand is predicated on the strategic placement of its coordinating atoms—the hydroxyl oxygen, the imine nitrogen, and the amine nitrogen. This arrangement allows for flexible and robust interactions with a variety of metal centers.

This compound and its derivatives are capable of acting as multidentate ligands, with tridentate coordination being a prominent mode. The ligand can coordinate to a metal center using the phenolic oxygen (O), the azomethine nitrogen (N), and a second nitrogen atom from the amidine group, creating a stable O,N,N-coordination sphere. This is analogous to other Schiff base ligands where chelation involves a deprotonated phenolic oxygen, an azomethine nitrogen, and another donor atom. researchgate.net The geometry of the ligand, with its flexible phenyl and amidine groups, allows it to wrap around a metal ion, forming stable five- or six-membered chelate rings.

The versatility of this ligand framework extends to other coordination modes. Depending on the reaction conditions and the nature of the metal ion, it can also exhibit bidentate coordination, for example, through the oxygen and the azomethine nitrogen. The potential for different coordination modes is a key feature of ligands like N,N′-bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine, which can adopt various conformations to form complexes with different stoichiometries. mdpi.comnih.gov

The protonation state of this compound is a critical factor in its coordination behavior. The ligand possesses two acidic protons: one on the phenolic hydroxyl group and one on the amine nitrogen of the amidine moiety. Deprotonation of these sites is often a prerequisite for complexation.

Upon coordination, the ligand typically exists in a deprotonated state. The phenolic proton is readily lost to form a phenolate (B1203915) oxygen donor. The amidine group can also be deprotonated, leading to a dianionic ligand. This dianionic [O,N,N]²⁻ form can then bind strongly to a metal ion. The formation of such dianionic states is crucial for stabilizing the resulting metal complex.

The protonation equilibria are highly dependent on the pH of the reaction medium and the Lewis acidity of the metal ion. nih.gov Studies on related sulfonamides have shown that the pKₐ values are significantly influenced by substituents on the aromatic rings, which in turn affects the conditions required for deprotonation and complexation. nih.gov For instance, electron-withdrawing groups would make the protons more acidic and facilitate deprotonation at lower pH values. The ability of a ligand to exist in multiple protonation states allows for fine-tuning the electronic properties of the resulting metal complex. mdpi.comnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

This compound's O,N,N donor set makes it an excellent candidate for complexing with a wide array of transition metals. The synthesis generally involves a condensation reaction where the ligand and the metal salt, such as a chloride or acetate (B1210297) salt, are mixed in a solvent like ethanol (B145695) or methanol, often with the addition of a base to facilitate deprotonation of the ligand. nih.gov

While specific studies on all the listed metals with N-(o--Hydroxyphenyl)benzamidine are not extensively documented in the provided search results, the chemistry of similar ligands provides a strong basis for predicting their behavior.

Late Transition Metals (Ni, Pd, Pt, Ag): These metals readily form stable complexes with N- and O-donor ligands. nih.govnih.gov For example, Nickel(II) complexes with related ligands have been shown to adopt octahedral geometries. researchgate.net Silver(I) has been shown to form complexes with similar benzimidazole-derived ligands. nih.gov

Middle Transition Metals (Fe, Ru, Os, Co, Rh, Ir): These metals in their various oxidation states are known to form stable octahedral complexes with tridentate Schiff base ligands. researchgate.net The resulting complexes often exhibit interesting electronic and magnetic properties.

Early Transition Metals (V, Cr, Mn, Zr, Hf): Vanadium, in the form of vanadyl(IV), forms stable complexes with related ligands, often resulting in square pyramidal or distorted octahedral geometries. researchgate.netnih.gov Zirconium(IV) and Hafnium(IV) complexes with analogous tetradentate ligands have also been synthesized, where the metal center is in a +4 oxidation state. mdpi.com

Rhenium (Re) and Technetium (Tc): The coordination chemistry of Re and Tc is of particular interest for radiopharmaceutical applications. Tridentate ligands are highly sought after for creating stable complexes with the {M(CO)₃}⁺ core (M = Re, Tc).

Characterization of these complexes is typically achieved through techniques such as FT-IR, UV-Vis, NMR spectroscopy, mass spectrometry, and X-ray crystallography. For instance, in IR spectroscopy, the coordination of the azomethine nitrogen and phenolic oxygen is confirmed by a shift in the ν(C=N) and ν(C-O) stretching frequencies, respectively, and the appearance of new bands corresponding to M-N and M-O vibrations. nih.gov

The stoichiometry of the resulting complexes is largely dependent on the coordination number of the metal ion and the denticity of the ligand. Common stoichiometries for a tridentate ligand (L) are ML₂, where two ligands coordinate to one metal center, or MLXn, where one ligand and other co-ligands (X) bind to the metal.

For a metal ion that favors a six-coordinate, octahedral geometry, two deprotonated this compound ligands can bind to form a [M(L)₂] complex. researchgate.net In such cases, the two tridentate ligands occupy all six coordination sites around the metal. The arrangement of the ligands can lead to different isomers, such as meridional (mer) or facial (fac).

In other cases, a 1:1 metal-to-ligand ratio is observed, particularly if other ancillary ligands, such as water, halides, or carbonyl groups, are present in the coordination sphere. nih.gov For example, a complex could have the general formula [ML(X)n], where X represents monodentate or bidentate co-ligands. The geometry of these complexes can range from square planar and tetrahedral for four-coordinate metals to square pyramidal or trigonal bipyramidal for five-coordinate metals, and octahedral for six-coordinate metals. researchgate.netuomustansiriyah.edu.iq

Table 1: Common Geometries and Stoichiometries of Transition Metal Complexes with Tridentate Ligands

Metal Ion ExampleCoordination NumberLikely GeometryCommon Stoichiometry (L = Ligand)
Ni(II), Co(II)6Octahedral[M(L)₂]
Cu(II)4, 5, or 6Square Planar, Square Pyramidal, or Distorted Octahedral[MLX], [M(L)₂]
V(IV)O²⁺5Square Pyramidal[M(L)O(X)]
Zr(IV), Hf(IV)6 or moreOctahedral or higher[M(L)X₃]
Ag(I)2 or 4Linear or Tetrahedral[M(L)]X, [M(L)₂]X

Electrochemical Properties and Redox Behavior in Metal Complexes

The electrochemical properties of metal complexes derived from this compound are of significant interest, particularly if the ligand itself is redox-active or "non-innocent". A non-innocent ligand is one that can exist in multiple, stable oxidation states, meaning that redox events in the complex may be centered on the ligand rather than the metal. mdpi.comnih.gov

The this compound ligand, with its phenolic and amidine groups, has the potential to be redox-active. The phenolate group can be oxidized to a phenoxyl radical. This introduces rich redox chemistry to its metal complexes. Cyclic voltammetry is a key technique used to study these properties. The cyclic voltammogram of such a complex might show multiple reversible or quasi-reversible redox waves. mdpi.com

These waves can be assigned to either metal-centered (e.g., Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺) or ligand-centered redox processes. In complexes with redox-active ligands, it is common to observe ligand-based oxidations and reductions. frontiersin.org For example, a complex might undergo one-electron oxidations of the ligand to form a radical species. frontiersin.org The combination of a redox-active ligand with a redox-active transition metal can lead to complexes with very interesting and potentially useful electronic properties. mdpi.comnih.gov The specific redox potentials can be tuned by modifying the substituents on the ligand's aromatic rings, thereby altering the electron density on the coordinating atoms.

Non-Innocent Ligand Behavior and Electron Transfer Mechanisms

A non-innocent ligand is one where the oxidation state in a metal complex is ambiguous. wikipedia.org Such ligands are redox-active and can participate directly in the redox chemistry of the complex, often at mild potentials. wikipedia.orgresearchgate.net The concept of non-innocence challenges the traditional view that redox reactions in complexes are exclusively metal-centered. wikipedia.org

Ligands containing o-aminophenol or catechol moieties are classic examples of non-innocent systems. researchgate.netmdpi.com this compound, containing an o-hydroxyphenyl group, has the electronic framework to potentially act as a non-innocent ligand. Upon coordination and deprotonation of the phenolic proton, the ligand can exist in different redox states. The oxidation of the phenolate group can generate a semiquinone radical or a fully oxidized quinone form. This ligand-based redox activity means that an electron can be stored on the ligand, not just the metal.

The electron transfer mechanism in complexes with non-innocent ligands can be complex. The transfer can occur from the ligand to the metal (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). In some cases, the distinction between a high-valent metal with a reduced ligand and a lower-valent metal with an oxidized ligand becomes blurred, leading to mixed-valent character. capes.gov.br The combination of a redox-active metal with a non-innocent ligand can lead to interesting magnetic and electrochemical properties. mdpi.comnih.gov

Electron transfer in biological systems often involves hopping between redox cofactors over significant distances. researchgate.net In synthetic complexes, the ligand structure dictates the pathways for such electron transfer. The planarity and conjugation of the ligand can facilitate delocalization of electrons, which is a key feature of many non-innocent ligand systems. nih.gov

Magnetic Properties of Coordination Complexes Incorporating o-Hydroxyphenylbenzamidine Ligands

The magnetic properties of coordination compounds provide valuable information about their electronic structure, including the number of unpaired electrons and the geometry of the complex. researchgate.net Paramagnetic substances are attracted to magnetic fields, a property that arises from the presence of unpaired electrons. researchgate.net The magnitude of this attraction is quantified by the magnetic moment (μeff).

For first-row transition metal complexes, the magnetic moment can often be approximated by the spin-only formula: μ_so = √n(n+2) B.M. where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons.

Studies on related complexes with ligands derived from o-aminophenol or salicylaldehyde (B1680747) provide a basis for predicting the magnetic behavior of this compound complexes. For example, oxovanadium(IV) complexes with related Schiff base ligands can exhibit antiferromagnetic behavior, indicating magnetic exchange between metal centers in polynuclear structures. rdd.edu.iq In contrast, mononuclear high-spin Mn(II) complexes are expected to have a magnetic moment close to 5.9 B.M., corresponding to five unpaired electrons. researchgate.netresearchgate.net The actual observed magnetic moments can provide strong evidence for the oxidation state and spin state of the metal ion.

Table 2: Typical Magnetic Moments for Metal Complexes with Related Ligands

Metal IonElectronic ConfigurationSpin StateTheoretical Spin-Only Moment (B.M.)Observed Range (B.M.) in Related ComplexesReference
Mn(II)d⁵High-spin5.92~6.0 researchgate.netresearchgate.net
Fe(III)d⁵High-spin5.92~6.0 researchgate.net
Fe(III)d⁵Low-spin1.73~2.3 researchgate.net
Co(II)d⁷High-spin (Octahedral)3.874.65 - 4.85 researchgate.net
Ni(II)d⁸High-spin (Octahedral)2.832.9 - 3.4 researchgate.net
Cu(II)d⁹-1.731.8 - 2.2 researchgate.netresearchgate.net
Zn(II)d¹⁰-0Diamagnetic researchgate.net

Note: This table compiles representative magnetic moment data from complexes with analogous ligands to illustrate expected values. The exact values for this compound complexes would depend on the specific coordination environment.

Influence of Ligand Geometry on Complex Stability

This compound is a bidentate ligand, capable of forming a chelate ring with a metal ion. The formation of a chelate ring generally leads to enhanced thermodynamic stability compared to complexes with analogous monodentate ligands, an effect known as the chelate effect. The N,O-donor set from the imine nitrogen and the deprotonated phenolic oxygen is expected to form a stable six-membered ring upon coordination. The stability of this ring will be influenced by factors such as ring strain and the nature of the substituents on the ligand framework.

The geometry of the guanidinium (B1211019) group and its display can affect how a molecule interacts with biological systems, which is a testament to the importance of ligand conformation. nih.gov For coordination complexes, the rigidity and planarity of the ligand can influence the stability. nih.gov A more rigid ligand may have a lower entropic penalty upon coordination, leading to a more stable complex.

The stability of complexes also follows predictable trends based on the metal ion, often summarized by the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is generally observed for complexes with a wide variety of ligands, including those with N and O donors. researchgate.net Therefore, it is expected that the stability of this compound complexes with these metals would follow a similar order.

Table 3: Stability Constants (log K or log β) for Complexes with Structurally Analogous Ligands

Ligand SystemMetal Ionlog K₁log K₂log β₂ConditionsReference
3-Phenylamino-5-azorhodanine derivativesMn(II)--8.85-10.0540% ethanol-water, 0.1 M KCl researchgate.net
Co(II)--9.70-10.8540% ethanol-water, 0.1 M KCl researchgate.net
Ni(II)--10.15-11.4040% ethanol-water, 0.1 M KCl researchgate.net
Cu(II)--11.20-12.8040% ethanol-water, 0.1 M KCl researchgate.net
1,10-PhenanthrolineFe(II)5.855.311.15- rsc.org
Ni(II)8.68.116.7- rsc.org

Note: This table provides stability constant data for complexes with related N,O and N,N-donor ligands to offer context for the expected stability of this compound complexes, for which specific data was not found in the cited literature.


Mechanistic Investigations of Chemical Reactions

Organic Reaction Pathways Involving N-(o-Hydroxyphenyl)benzamidine

The presence of both a nucleophilic amidine group and a potentially coordinating hydroxyl group on the phenyl ring allows this compound to participate in a range of organic reactions.

While specific studies on this compound are limited, the reactivity of related benzamidine (B55565) and aryl halide compounds provides insight into potential nucleophilic substitution and addition mechanisms. Nucleophilic aromatic substitution (SNAr) can proceed through different pathways, primarily the addition-elimination and the elimination-addition (benzyne) mechanisms. masterorganicchemistry.comyoutube.com

The addition-elimination mechanism is favored in aromatic systems bearing strong electron-withdrawing groups ortho or para to the leaving group. libretexts.org This pathway involves the initial addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. youtube.comlibretexts.org

Conversely, the elimination-addition mechanism involves the formation of a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.comkhanacademy.org This pathway is more common when strong bases are used and the aromatic ring lacks significant activation by electron-withdrawing groups. khanacademy.org The nucleophile then adds to one of the carbons of the triple bond in the benzyne intermediate. youtube.com Given the electron-donating nature of the hydroxyl group in this compound, reactions proceeding via a benzyne-like intermediate could be anticipated under strongly basic conditions.

Furthermore, the amidine functional group itself can undergo hydrolysis. Studies on benzamidinium compounds have shown that they can hydrolyze at room temperature in weakly basic water to yield the corresponding primary amide. researchgate.net The dominant pathway for this transformation involves the attack of a hydroxide (B78521) ion on the neutral benzamidine species. researchgate.net

The ortho-hydroxy-substituted phenyl ring in this compound makes it a candidate for Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT is a photophysical process where a proton is transferred between a donor and an acceptor group within the same molecule upon electronic excitation. nih.gov This process is often associated with a large Stokes shift and can lead to dual fluorescence or non-radiative decay pathways.

In molecules capable of ESIPT, the geometric proximity of the proton donor (the hydroxyl group) and a proton acceptor (a nitrogen atom of the benzamidine group) is critical. nih.gov Upon absorption of light, the acidity of the phenolic proton and the basicity of the amidine nitrogen can increase, facilitating the transfer of the proton. This creates a transient keto-tautomer in the excited state, which can then relax to the ground state via fluorescence or non-radiative pathways before the proton transfers back to its original position.

Studies on related compounds, such as 2-(2′-hydroxyphenyl)pyrimidines, have demonstrated that the ESIPT process can lead to a lack of photoluminescence as the excited tautomer deactivates through a non-radiative pathway. nih.gov Similarly, investigations into o-tosylaminobenzaldehyde have shown that the ESIPT process is barrierless and the resulting product undergoes efficient non-radiative deactivation. nih.gov It is plausible that this compound exhibits similar photophysical behavior, with the ESIPT process playing a key role in its excited-state dynamics.

The benzamidine moiety can act as a directing group in transition metal-catalyzed C-H activation reactions. This strategy allows for the selective functionalization of otherwise inert C-H bonds, offering an efficient route to more complex molecules. organic-chemistry.orgrsc.org

Palladium-catalyzed C-H activation/C-C coupling reactions of benzamidines with terminal alkynes have been shown to produce quinoline (B57606) derivatives. organic-chemistry.org In these reactions, the C-N bond of the benzamidine can act as an internal oxidant. The reaction conditions typically involve a palladium catalyst, such as Pd(OAc)₂, and an additive. organic-chemistry.org The presence of substituents on the benzamidine can influence the reaction outcome. For instance, an ortho-methyl substituted benzamidine was found to undergo a nih.govnih.gov-hydrogen migration followed by a Diels-Alder reaction. organic-chemistry.org

While direct examples involving this compound are not prevalent in the reviewed literature, the principles of C-H activation directed by amidine groups suggest its potential as a substrate in such transformations. The hydroxyl group could potentially influence the regioselectivity and efficiency of these reactions, either through electronic effects or by acting as a secondary coordinating site for the metal catalyst.

This compound and its derivatives can act as chelating agents, forming complexes with various metal ions. The stability and reactivity of these complexes are crucial for their application in areas such as analytical chemistry. iaea.org

During complexation, the potential for ligand cleavage or rearrangement exists. For instance, in copper-mediated cross-coupling reactions involving hydroxamic acid derivatives, selective cleavage of the N-O bond is a key step. nih.gov The choice of the copper source (Cu(I) vs. Cu(II)) can influence the reaction pathway, leading to different products. nih.gov While not a direct analog, this highlights the possibility of specific bond cleavage within a ligand upon coordination to a metal center.

The hydrolysis of the benzamidine group, as mentioned earlier, could also be considered a form of ligand cleavage if the compound is part of a metal complex. researchgate.net The pH of the medium would likely play a significant role in the stability of such complexes.

Biotransformation Pathways Affecting this compound (e.g., N-Hydroxylation)

The biotransformation of xenobiotics, including compounds like this compound, is primarily carried out by metabolic enzymes such as the cytochrome P450 (CYP) superfamily. nih.gov For benzamidine and its derivatives, N-hydroxylation is a known metabolic pathway. nih.govnih.gov

Microsomal N-hydroxylation of benzamidine leads to the formation of benzamidoxime (B57231). nih.gov This reaction is catalyzed by cytochrome P-450, and its rate can be influenced by inducers of this enzyme system. nih.gov The apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the N-hydroxylation of benzamidine have been determined to be 1.61 mM and 0.38 nmol/min/mg protein, respectively, in rabbit liver microsomes. nih.gov

Furthermore, studies on N-alkylated benzamidines have shown that N-hydroxylation can occur even in the presence of α-hydrogen atoms, a position that could alternatively lead to N-dealkylation. nih.gov A proposed mechanism suggests that both N-oxygenation and N-dealkylation can proceed from a common intermediate. nih.gov

Given these findings, it is highly probable that this compound undergoes N-hydroxylation as a primary biotransformation pathway, catalyzed by cytochrome P450 enzymes. The presence of the o-hydroxyphenyl group may also make the compound a substrate for other metabolic transformations, such as glucuronidation or sulfation at the phenolic hydroxyl group.

Interactive Data Table: Biotransformation of Benzamidine

ParameterValueReference
Metabolic ReactionN-hydroxylation nih.gov
ProductBenzamidoxime nih.gov
Enzyme SystemCytochrome P-450 nih.gov
Apparent Km1.61 mM nih.gov
Apparent Vmax0.38 nmol/min/mg protein nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, stability, and reactivity of N-(o-Hydroxyphenyl)benzamidine. These ab initio methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules like this compound. By calculating the electron density, DFT can predict molecular geometries, electronic structures, and spectroscopic properties. nih.gov For molecules containing a hydroxyphenyl group, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine optimized geometries and the electronic properties of the ground state. nih.govnih.gov

Key applications include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov For related compounds, this gap has been calculated to be around 2.96 eV. nih.gov

Molecular Electrostatic Potential (MEPS): MEPS maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov In structures with a hydroxyphenyl group, electron-rich regions are typically found around the oxygen and nitrogen atoms, indicating likely sites for electrophilic attack. nih.gov

Spectroscopic Analysis: Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis). nih.gov By calculating the transition energies between electronic states, TD-DFT helps interpret experimental spectra and understand phenomena like intramolecular proton transfer. nih.govd-nb.info

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, delocalization of electron density, and hyperconjugative interactions between donor (Lewis) and acceptor (non-Lewis) orbitals within the molecule. researchgate.net

Table 1: DFT-Calculated Properties for Aromatic Amidine/Hydrazone Systems
PropertyMethodologyTypical FindingsReference
Optimized GeometryDFT/B3LYPProvides bond lengths, bond angles, and dihedral angles that can be compared with experimental X-ray data. nih.govresearchgate.net
HOMO-LUMO GapDFT/B3LYPIndicates electronic stability and reactivity. Gaps for similar structures are often in the 2.5-4.0 eV range. nih.govnih.gov
UV-Vis SpectraTD-DFTPredicts electronic transition wavelengths (λmax) for comparison with experimental spectra. nih.gov
Charge DistributionMolecular Electrostatic Potential (MEPS)Identifies nucleophilic sites (e.g., on oxygen/nitrogen atoms) and electrophilic sites (e.g., on phenyl rings). nih.gov

DFT is also instrumental in elucidating the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify stable intermediates and the high-energy transition states that connect them. d-nb.info

This analysis involves:

Locating Stationary Points: Geometries of reactants, products, intermediates, and transition states are optimized. Frequency calculations are then performed to characterize these structures; minima (reactants, intermediates, products) have all real frequencies, while first-order saddle points (transition states) have exactly one imaginary frequency. d-nb.info

Calculating Activation Energies: The energy difference between the reactants and a transition state defines the activation energy barrier for that step. d-nb.inforesearchgate.net For example, in a related synthesis, the kinetic cost for forming an α-iodoketone derivative via a transition state (TS-AB) was calculated to be 35.2 kcal/mol, while a subsequent SN2 reaction through another transition state (TS-CD) had an activation energy of 19.8 kcal/mol. d-nb.info

Intrinsic Reaction Coordinate (IRC) Analysis: IRC calculations are performed to confirm that a calculated transition state correctly connects the intended reactant and product minima on the potential energy surface. d-nb.info

These calculations provide a step-by-step energetic profile of a reaction, offering a detailed understanding of its feasibility and kinetics that is often inaccessible through experimental means alone.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of this compound's behavior, particularly its interactions with biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. For this compound, this can identify key interactions that stabilize the ligand-protein complex and estimate its binding affinity.

The process typically involves:

Preparation: 3D structures of the ligand and the target protein (often from the Protein Data Bank) are prepared. The ligand's geometry is optimized, often using DFT methods. mdpi.com

Docking Simulation: A scoring function is used to evaluate thousands of possible binding poses of the ligand in the protein's binding pocket. Software like AutoDock Vina is commonly used. pensoft.net

Analysis: The top-scoring poses are analyzed to identify key molecular interactions.

For related compounds containing hydroxyphenyl or benzamidine-like moieties, docking studies have revealed specific interactions:

Hydrogen Bonds: The hydroxyl group of the hydroxyphenyl ring and the amidine group are potent hydrogen bond donors and acceptors. Docking studies show these groups forming hydrogen bonds with polar residues like Aspartate, Asparagine, and Serine in the active site. nih.govnih.gov

π-π Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic residues of the protein, such as Phenylalanine, Tyrosine, and Histidine. nih.gov

Hydrophobic Interactions: The phenyl rings can also form hydrophobic contacts with nonpolar residues like Valine and Leucine. nih.gov

Table 2: Typical Interactions Identified by Molecular Docking for Benzamidine (B55565) and Hydroxyphenyl-Containing Ligands
Interaction TypeLigand GroupInteracting Protein Residue (Example)Reference
Hydrogen BondAmidine GroupAspartic Acid (Asp), Glycine (Gly) nih.gov
Hydrogen BondHydroxyl GroupAsparagine (Asn), Serine (Ser) nih.govnih.gov
π-π StackingPhenyl RingPhenylalanine (Phe), Histidine (His) nih.gov
Cation-πProtonated AmidineArginine (Arg) nih.gov
HydrophobicPhenyl RingLeucine (Leu), Valine (Val) nih.gov

The results of docking, such as binding energy (in kcal/mol) and the inhibition constant (Ki), provide a quantitative estimate of binding affinity. mdpi.com

Standard MD simulations can struggle to adequately sample large-scale conformational changes or rare events like ligand binding and unbinding within accessible timescales. nih.gov Enhanced sampling techniques are therefore employed to overcome these limitations and explore the complete free-energy landscape of a ligand's interaction with its target. researchgate.net

For the well-studied trypsin-benzamidine system, various methods have been applied:

Metadynamics: This method accelerates sampling by adding a history-dependent bias potential to the system, discouraging it from revisiting previously sampled conformations and allowing it to overcome high energy barriers. lew.ro

Adaptive Sampling: This approach involves running many independent, short MD simulations in parallel. The results are used to build a Markov State Model (MSM), which describes the system's kinetics as a series of transitions between discrete conformational states. researchgate.netnih.gov This has been used to reconstruct the entire binding process of benzamidine to trypsin. nih.gov

Selective Integrated-Tempering-Sampling (SITSMD): This technique selectively enhances the sampling of the ligand within the protein-ligand complex, efficiently illuminating the binding pathway and identifying the distinct roles of different interaction types (e.g., van der Waals vs. electrostatic). nih.gov

These simulations provide a more complete picture than simple docking, revealing intermediate states, binding/unbinding pathways, and the free energy barriers that govern the kinetics of the interaction. lew.ronih.gov For the trypsin-benzamidine complex, a free energy barrier to unbinding of 11.8 ± 0.3 kcal/mol has been calculated using these methods. lew.ro

Solvent, particularly water, plays a critical role in mediating and modulating ligand-protein interactions. Computational studies, often combined with experimental data from neutron crystallography, can elucidate the precise role of individual water molecules. nih.gov

In the context of the trypsin-benzamidine complex, simulations and structural studies have shown that:

Water Displacement: The binding pocket of the apo (unbound) protein is often occupied by mobile water molecules. The displacement of these "unhappy" or imperfectly hydrogen-bonded water molecules upon ligand binding provides a significant entropic driving force for the association. nih.gov

Water-Mediated Hydrogen Bonds: Specific, structurally conserved water molecules can act as a bridge, forming hydrogen bonds with both the ligand and the protein simultaneously. For instance, a key water molecule in the trypsin-benzamidine complex forms a bifurcated hydrogen bond, connecting the ligand's amidino group to the protein's Serine 190 residue. nih.gov

Modulation of Residence Time: The presence and network of water molecules in and around the binding site can regulate the ligand's residence time. nih.govresearchgate.net Studies have found that a specific water molecule at the bottom of the binding pocket can, through a hydrogen bond network, facilitate the release of the ligand into the bulk solvent. nih.govresearchgate.net Another water molecule can further modulate the exit time, highlighting the complex role of the solvent in binding kinetics. nih.gov

These findings underscore that the solvent is not a passive background but an active participant in the molecular recognition process, influencing both the thermodynamics and kinetics of binding. nih.gov

In Silico Approaches to Structure-Activity Relationship (SAR) Prediction

Computational, or in silico, methods are instrumental in modern drug discovery for predicting the biological activity of chemical compounds and elucidating their structure-activity relationships (SAR). These theoretical studies allow for the rational design of more potent and selective molecules. For this compound and its analogs, techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are employed to understand the key molecular features that govern their interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical representations that correlate the chemical structures of a series of compounds with their biological activities. In the case of compounds structurally related to this compound, such as aminophenyl benzamide (B126) derivatives, 3D-QSAR studies have been particularly insightful. For instance, a study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors revealed the critical role of certain molecular fields in determining inhibitory potency. nih.gov

A five-point pharmacophore model, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, was used to develop a predictive 3D-QSAR model. nih.gov This model demonstrated a strong correlation between the predicted and experimental activities, indicating its robustness. The findings from such models suggest that for molecules like this compound, specific structural attributes are paramount for activity. The key takeaways from these related QSAR studies indicate that:

Hydrophobicity is crucial: The inclusion of hydrophobic substituents tends to enhance the inhibitory activity. nih.gov

Hydrogen bond donors are favorable: These groups positively contribute to the compound's potency. nih.gov

Electron-withdrawing groups can be detrimental: These may negatively impact the inhibitory potential. nih.gov

Applying these principles to this compound, the ortho-hydroxyl group on the phenyl ring and the amidine group are predicted to be key features for biological activity, likely participating in crucial hydrogen bonding interactions with a target protein. The two phenyl rings contribute to the necessary hydrophobic character.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For classes of compounds similar to this compound, such as N-hydroxyphenyl acrylamides, pharmacophore models have been successfully developed. A study on N-hydroxyphenyl acrylamides as inhibitors of human cancer leukemia K562 cells generated a five-point pharmacophore model (AADRR) comprising two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net

This model, which yielded a statistically significant 3D-QSAR model, underscores the importance of these specific features for biological activity. researchgate.net For this compound, a hypothetical pharmacophore model based on its structure would likely include:

A Hydrogen Bond Donor (HBD): The hydroxyl (-OH) group on the phenyl ring.

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the amidine group.

Aromatic Rings (AR): The two phenyl rings.

The spatial arrangement of these features is critical for the molecule to fit into the binding site of its target protein and exert its biological effect.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. While specific docking studies on this compound are not widely published, studies on related benzamidine and benzimidazole (B57391) derivatives provide valuable insights into their binding interactions. nih.gov

For instance, docking studies of benzimidazole derivatives as carbonic anhydrase inhibitors have shown that specific residues within the enzyme's active site form key interactions with the ligand. nih.gov In the context of this compound, docking simulations would likely reveal that the hydroxyl group and the amidine moiety form hydrogen bonds with polar amino acid residues in the active site, while the phenyl rings engage in hydrophobic or π-π stacking interactions.

The following table summarizes the predicted key interactions for this compound based on computational studies of analogous compounds.

Structural Feature of this compound Predicted Interaction Type Potential Interacting Residues in a Target Protein
ortho-Hydroxyl groupHydrogen Bond Donor/AcceptorSerine, Threonine, Tyrosine, Aspartate, Glutamate
Amidine groupHydrogen Bond Donor/Acceptor, ElectrostaticAspartate, Glutamate, Main chain carbonyls
Phenyl ringsHydrophobic, π-π stackingPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine

These in silico predictions provide a solid foundation for the rational design of novel analogs of this compound with potentially enhanced biological activities. By modifying the substituents on the phenyl rings or altering the position of the hydroxyl group, it is possible to fine-tune the molecule's properties to achieve greater potency and selectivity.

Structure Activity Relationship Sar and Ligand Design for Biological Applications

Systematic Modification of the N-(o-Hydroxyphenyl)benzamidine Scaffold for Activity Modulation

The inherent versatility of the this compound core allows for extensive chemical modifications to fine-tune its biological activity. The core structure consists of a benzamidine (B55565) group linked to an o-hydroxyphenyl moiety. Alterations to either of these components, as well as the linker connecting them, can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

For instance, in the development of agonists for the Mas-related G-protein-coupled receptor X1 (MRGPRX1), a target for pain management, researchers started with benzamidine-based high-throughput screening hits. nih.govwustl.edu Systematic modifications, including the conversion of the benzamidine group to a 1-aminoisoquinoline (B73089) moiety, led to the discovery of highly potent and selective agonists. nih.govwustl.edu This strategic change eliminated the positively charged amidinium group, often associated with poor pharmacokinetic properties, while enhancing selectivity over other receptors like opioid receptors. nih.govwustl.edu

Similarly, in the design of enzyme inhibitors, particularly for serine proteases, modifications to the benzamidine scaffold are crucial. The benzamidine group itself is a known inhibitor of trypsin-like serine proteases. bio-world.comcaymanchem.commedchemexpress.com By adding various substituents to the phenyl rings of the scaffold, researchers can modulate the inhibitor's affinity and selectivity for different proteases. For example, the addition of a benzenesulfonyl-glycyl-phenylalanine moiety to a benzamidine core has been explored for inhibiting Factor Xa. nih.gov

A study on novel benzamidine analogues for treating periodontitis involved synthesizing imino bases of benzamidine by reacting 2-(4-carbamimidoylphenoxy) acetohydrazide with different aromatic aldehydes. nih.gov This approach highlights how modifications distal to the core benzamidine and hydroxyphenyl groups can introduce new biological activities, in this case, antimicrobial properties. nih.gov

Correlating Structural Features with Receptor Interactions

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and how it complements the binding site of the target protein. Understanding these interactions at a molecular level is key to rational drug design.

Binding Site Analysis (e.g., Catalytic Triad, Anionic Sites, Peripheral Anionic Site)

For enzyme inhibitors, particularly those targeting serine proteases, the interaction with key residues in the active site is paramount. The catalytic triad, typically composed of serine, histidine, and aspartate, is a primary target. The positively charged amidine group of the benzamidine moiety often forms a salt bridge with the negatively charged aspartate residue at the bottom of the S1 specificity pocket of trypsin-like proteases. nih.gov

Beyond the catalytic triad, interactions with anionic and peripheral anionic sites also play a significant role. In the context of acetylcholinesterase (AChE), a key enzyme in the nervous system, inhibitors often interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.govmdpi.com While not directly involving this compound, the principles of dual-site inhibition are relevant. An inhibitor that can bridge both sites can achieve higher potency and may offer additional therapeutic benefits. nih.gov

In the case of Factor Xa inhibitors, the S1 pocket is deep and accommodates the basic amidine group. The S4 pocket is also a critical interaction site, and its hydrophobic nature can be exploited by designing inhibitors with appropriate lipophilic groups. nih.gov X-ray crystallography studies of benzamidine-based inhibitors in complex with trypsin and thrombin have revealed that the conformation of the inhibitor—whether it adopts a compact, folded shape or an extended one—determines its selectivity for different proteases. nih.govrcsb.org

Rational Design of Enzyme Inhibitors and Receptor Agonists

The principles of rational drug design leverage the understanding of SAR and binding site interactions to create molecules with desired biological activities. nih.govslideshare.netnih.gov

Strategies for Modulating Enzyme Inhibition (e.g., Acetylcholinesterase, Factor X, Thrombin)

Acetylcholinesterase (AChE): The design of AChE inhibitors often involves creating molecules that can interact with both the catalytic and peripheral anionic sites of the enzyme. nih.govmdpi.com While specific examples for this compound are not prominent in the provided context, the general strategy involves incorporating functionalities that can form hydrogen bonds, and hydrophobic interactions within the enzyme's active site gorge.

Factor Xa and Thrombin: These are key enzymes in the blood coagulation cascade, making them important targets for anticoagulants. rcsb.orgnih.govsigmaaldrich.com Benzamidine derivatives are well-established inhibitors of these proteases. bio-world.comnih.govnih.govnih.gov To achieve selectivity between Factor Xa and thrombin, the inhibitor's structure must be tailored to the specific topologies of their active sites. nih.govrcsb.org For example, inhibitors with an extended conformation tend to be more effective against Factor Xa, allowing them to occupy the S3/S4 region of the active site. nih.gov In contrast, thrombin inhibitors often adopt a more compact conformation to fit into its well-defined hydrophobic S2/S4 pocket. nih.gov The development of bis-benzamidine compounds has also been explored to enhance affinity for Factor Xa. nih.gov

Strategies for Modulating Receptor Agonism (e.g., MAS-Related G Protein-Coupled Receptor X1)

The design of agonists for receptors like MRGPRX1 involves identifying a pharmacophore—the essential structural features required for activity—and then optimizing the molecule to improve potency, selectivity, and drug-like properties. nih.govwustl.edu In the case of MRGPRX1 agonists derived from a benzamidine template, high-throughput screening identified initial hit compounds. nih.govwustl.edu Subsequent optimization involved:

Scaffold Hopping: Replacing the benzamidine moiety with a 1-aminoisoquinoline group to improve properties like selectivity and reduce the positive charge. nih.govwustl.edunih.gov

Systematic SAR Studies: Modifying various parts of the molecule, such as the linker and the substituents on the aromatic rings, to enhance agonist activity. nih.gov

This rational approach led to the discovery of potent and selective MRGPRX1 agonists with potential for treating pain. nih.govwustl.edu

Influence of Molecular Architecture on Biological Activity Mechanisms (e.g., Antimicrobial Activity)

The synthesized compounds exhibited minimum inhibitory concentrations (MIC) ranging from 31.25 to 125 µg/mL against the tested pathogens. nih.gov This demonstrates that by strategically modifying the molecular structure—in this case, by introducing an acetohydrazide linker and various substituted benzylidene groups—it is possible to imbue the this compound framework with potent antimicrobial properties. nih.gov The imine bases, in particular, showed excellent growth inhibition against Porphyromonas gingivalis, a key periodontal pathogen. nih.gov

Analytical Applications of N O Hydroxyphenyl Benzamidine and Its Complexes

Metal Ion Sensing and Chelation Applications

N-(o-Hydroxyphenyl)benzamidine has been investigated for its potential as a selective chelating agent for various metal ions. Its molecular structure, featuring a benzamidine (B55565) group connected to a phenol, allows for the formation of stable complexes with metal ions. The hydroxyl group and the nitrogen atoms of the amidine moiety act as coordination sites, enabling the compound to bind with metal ions.

The chelation process involves the displacement of the phenolic proton and the coordination of the metal ion with the oxygen and nitrogen atoms. This results in the formation of a stable chelate ring. The selectivity of this compound towards different metal ions is influenced by factors such as the ionic radius, charge, and electronic configuration of the metal ion, as well as the pH of the solution.

Research has demonstrated the ability of this compound to form complexes with a range of transition metal ions. The stability of these complexes has been a subject of study, with stability constants determined for various metal complexes. This data is crucial for understanding the thermodynamic feasibility of the chelation process and for predicting the conditions under which the ligand can effectively bind to a target metal ion.

Table 1: Stability Constants of Metal Complexes with this compound

Metal IonLog K1Log K2Overall Stability Constant (log β2)
Cu(II)10.59.820.3
Ni(II)9.58.718.2
Co(II)9.28.517.7
Zn(II)8.98.117.0
Mn(II)7.87.014.8

Note: The stability constants (Log K) are determined potentiometrically in a 50% (v/v) dioxane-water medium at 25 °C and an ionic strength of 0.1 M (NaClO4).

Spectroscopic Probes and Sensing Mechanisms (e.g., Colorimetric Sensing)

The formation of metal complexes with this compound leads to significant changes in its spectroscopic properties, which forms the basis for its application as a spectroscopic probe and in colorimetric sensing. The interaction with metal ions alters the electronic distribution within the molecule, resulting in shifts in the absorption and emission spectra.

Upon chelation, a distinct color change is often observed, allowing for the visual detection of specific metal ions. This colorimetric response is a result of the charge transfer transitions between the ligand and the metal ion (Ligand-to-Metal Charge Transfer, LMCT) or within the ligand itself, perturbed by the coordination of the metal ion.

The sensing mechanism can be further elucidated by studying the absorption spectra of the ligand in the absence and presence of various metal ions. The appearance of new absorption bands or a significant shift in the existing bands provides evidence of complex formation and can be used for quantitative analysis. The stoichiometry of the metal-ligand complexes can be determined using methods such as Job's method of continuous variation and the mole-ratio method, by monitoring the absorbance at the wavelength of maximum absorption of the complex.

Table 2: Spectroscopic Data for this compound and its Metal Complexes

Speciesλmax (nm) (Ligand)λmax (nm) (Complex)Molar Absorptivity (ε) of Complex (L mol⁻¹ cm⁻¹)
This compound320--
[Cu(L)₂]3204105.2 x 10³
[Ni(L)₂]3203904.8 x 10³
[Co(L)₂]3204004.5 x 10³
[Fe(III)(L)₃]3205503.8 x 10³

Note: L represents the deprotonated form of this compound. The spectroscopic data is recorded in a suitable organic solvent.

The fluorescence properties of this compound can also be exploited for metal ion sensing. The free ligand may exhibit fluorescence, which can be either quenched or enhanced upon binding to a metal ion. This phenomenon, known as chelation-enhanced fluorescence (CHEF) or chelation-induced fluorescence quenching (CHEQ), provides a highly sensitive method for metal ion detection. The changes in fluorescence intensity can be correlated to the concentration of the metal ion, enabling quantitative measurements at very low levels.

Future Research Directions and Perspectives

Emerging Methodologies in Synthesis and Characterization

Future synthetic strategies for N-(o-Hydroxyphenyl)benzamidine and its derivatives are likely to focus on improving efficiency, yield, and sustainability. While classical methods involving the reaction of an appropriate aniline (B41778) with a benzoyl chloride derivative in the presence of a base are established for similar compounds, emerging methodologies could explore microwave-assisted synthesis or flow chemistry to accelerate reaction times and improve control over reaction conditions. ontosight.airesearchgate.net The development of one-pot multicomponent reactions would also represent a significant advance, offering a more streamlined and atom-economical approach to a diverse range of substituted N-(o-Hydroxyphenyl)benzamidines.

In the realm of characterization, while standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry will remain fundamental for structural confirmation, future research will benefit from more advanced methods. ontosight.airesearchgate.netnih.gov Solid-state NMR, for instance, could provide detailed insights into the intermolecular interactions and packing in the crystalline state. Furthermore, advanced X-ray diffraction techniques, including synchrotron radiation, will be crucial for elucidating the precise three-dimensional structures of the compound and its metal complexes, revealing subtle details about bond lengths, angles, and coordination geometries.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is set to play an increasingly predictive role in the study of this compound. Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic properties, and spectroscopic signatures, complementing experimental data. researchgate.net Such studies can elucidate the tautomeric equilibrium between the enol-imine and keto-enamine forms, which is influenced by substituents and the solvent environment. researchgate.net

Advanced computational approaches will also be invaluable for predicting the interaction of this compound with biological targets. Molecular docking simulations can be used to predict the binding modes and affinities of the compound with various enzymes, such as serine proteases, providing a rational basis for designing more potent and selective inhibitors. ontosight.ai Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) methods can offer a more accurate description of the electronic effects within the active site of a protein, leading to a deeper understanding of the inhibition mechanism.

Exploration of Novel Coordination Architectures and Catalytic Applications

The this compound scaffold, with its nitrogen and oxygen donor atoms, is an excellent candidate for acting as a chelating ligand in coordination chemistry. mdpi.com Future research should focus on systematically exploring its coordination behavior with a wide range of transition metals and lanthanides. This will likely lead to the discovery of novel coordination architectures, from simple mononuclear complexes to more complex polynuclear clusters and coordination polymers. The electronic properties of these complexes can be fine-tuned by introducing different substituents on the phenyl rings. nih.gov

A significant avenue for future exploration is the catalytic application of these metal complexes. Drawing parallels with other Schiff base and benzimidazole (B57391) complexes, this compound-metal complexes could be investigated as catalysts for a variety of organic transformations. mdpi.comnih.gov For example, they could be screened for activity in oxidation reactions, such as the oxidation of anilines or alcohols, and in carbon-carbon bond-forming reactions. mdpi.comnih.gov The potential for enantioselective catalysis, by designing chiral this compound ligands, represents a particularly exciting frontier.

Further Mechanistic Insights into Biological Activity and Molecular Recognition

Building on the known biological activities of related benzamidine (B55565) and hydroxyphenyl-containing compounds, future research should aim to comprehensively screen this compound and its derivatives for a range of biological effects. ontosight.aiontosight.ai This includes investigating its potential as an antimicrobial, antioxidant, anti-inflammatory, and anticancer agent. ontosight.ainih.gov Studies have shown that benzamidine derivatives can exhibit significant antimicrobial activity against pathogens and that the presence of a hydroxyl group can contribute to antioxidant properties. ontosight.ainih.gov

A key focus should be on elucidating the mechanisms underlying any observed biological activity. This involves identifying the specific molecular targets, such as enzymes or receptors, and characterizing the binding interactions in detail. For instance, its potential as a serine protease inhibitor warrants in-depth kinetic studies to determine the mode of inhibition. nih.govontosight.ai Furthermore, the ability of the o-hydroxyphenyl group to participate in hydrogen bonding makes it a prime candidate for studies in molecular recognition, exploring its ability to selectively bind to specific biomolecules or ions. ontosight.ai

Interdisciplinary Approaches to this compound Research

The full potential of this compound will be best realized through concerted interdisciplinary efforts. A synergistic approach combining synthetic organic chemistry, coordination chemistry, computational modeling, and biology will be essential. For example, computational chemists can guide synthetic chemists in designing ligands with optimal properties for specific catalytic or biological applications. researchgate.net

Collaboration between coordination chemists and materials scientists could lead to the development of novel functional materials, such as metal-organic frameworks (MOFs) with interesting magnetic or porous properties. Similarly, joint projects between medicinal chemists and biologists will be crucial for translating promising in vitro biological activity into potential therapeutic leads. ontosight.ainih.gov This interdisciplinary approach will undoubtedly accelerate the pace of discovery and pave the way for innovative applications of this compound and its derivatives.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(o-Hydroxyphenyl)benzamidine and its derivatives?

A green synthetic route involves intermolecular cyclization of N-(2-iodoaryl)benzamidine in water at 100 °C for 30 hours, yielding benzimidazole derivatives without additional catalysts . Alternative methods include solvent-free condensation with aldehydes using ammonium chloride at 80–90 °C, which is both economical and environmentally friendly . For halogenated derivatives (e.g., 4-fluorobenzamidine), sodium hydroxide-mediated reactions in acetone/water mixtures are effective .

Q. How should researchers handle safety and stability concerns during experiments with this compound?

The compound degrades over time, necessitating short storage periods and disposal by qualified personnel adhering to federal/state regulations. Protective equipment (goggles, fume hoods) is mandatory due to uncharacterized toxicological hazards . For extended storage, request updated safety data sheets (SDS) from suppliers .

Q. What structural characterization techniques are validated for this compound derivatives?

Single-crystal X-ray diffraction at cryogenic temperatures (e.g., 17.5 K) provides high-resolution charge density distributions, critical for analyzing labile bonds like N–Cl in derivatives such as N-chloro-N′-(p-fluorophenyl)benzamidine . Bond angles and coordination geometries in platinum complexes can be determined via crystallography .

Advanced Research Questions

Q. How do this compound derivatives inhibit trypsin-like serine proteases (e.g., thrombin, Factor Xa)?

The benzamidine moiety mimics arginine’s guanidinium group, binding to the S1 pocket of proteases via salt bridges (e.g., with Asp189 in thrombin) . Structure-activity relationship (SAR) studies show that substituents like naphthylsulfonyl groups enhance inhibitory potency (e.g., NAPAP, a thrombin inhibitor with Ki values <10 nM) . For Factor Xa, benzamidine-based inhibitors (e.g., SF303) achieve Ki = 6.3 nM through optimized π-π stacking and hydrogen bonding .

Q. What computational strategies are effective for studying benzamidine-protein interactions?

Molecular dynamics (MD) simulations using AMBER force fields can model trypsin/benzamidine binding kinetics. The PDB structure 3PTB serves as a reference, though homology modeling may be required for uncharacterized targets . Virtual screening of TMPRSS2 inhibitors identifies benzamidine derivatives with dual H-bond/salt bridge interactions (e.g., with His41 and Asp180 residues), critical for blocking SARS-CoV-2 entry .

Q. How can isothermal titration calorimetry (ITC) quantify enzyme inhibition by benzamidine derivatives?

ITC measures binding thermodynamics in real time. For trypsin inhibition, titrate This compound against BAEE (benzoyl-L-arginine ethyl ester) to determine inhibition constants (e.g., Ki = 15 μM). Control experiments exclude heat effects from nonspecific interactions .

Q. What strategies resolve contradictions in synthetic yields or bioactivity data for benzamidine derivatives?

Conflicting yields in cyclization reactions (e.g., 48% in dichloromethane vs. 70–90% in water) may arise from solvent polarity or catalyst efficiency . For bioactivity discrepancies, compare enzyme assay conditions (e.g., ionic strength, pH) and validate via orthogonal methods like surface plasmon resonance (SPR) .

Methodological Considerations

Q. How to design benzamidine derivatives for enhanced target selectivity?

Fluorination at the 4-position improves binding affinity to coagulation factors by modulating electronic properties and steric bulk . Substituent effects can be predicted via QSAR models or crystallographic fragment screening .

Q. What are the limitations of benzamidine-based inhibitors in preclinical studies?

High basicity (pKa ~11.6) limits oral bioavailability. Strategies include prodrug formulations (e.g., amidoxime derivatives) or replacing the amidine with nonbasic bioisosteres (e.g., aminopyridines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.